![molecular formula C22H30N2O3 B2651785 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide CAS No. 439142-24-2](/img/structure/B2651785.png)

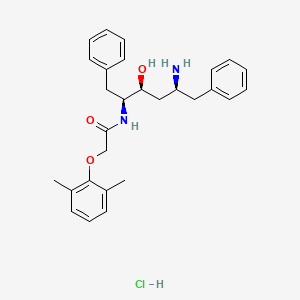

2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Metabolism and Excretion Patterns

Research on parabens, which are structurally related to 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide, indicates intricate metabolism and elimination pathways. For example, a study by Moos et al. (2016) on methyl, iso-, and n-butyl paraben found that these compounds are metabolized and excreted in urine with different patterns, with new metabolites identified in the process, suggesting complex metabolic routes (Moos et al., 2016).

Pharmacokinetic Profile

Shin et al. (2019) explored the pharmacokinetic characteristics of propyl paraben, a compound with some structural similarity to this compound. The study found rapid absorption and elimination patterns in humans, providing a detailed pharmacokinetic profile that could be relevant for understanding similar compounds (Shin et al., 2019).

Bioactivity and Health Implications

Impact on Autonomic Nervous System

Yasue et al. (1974) examined the role of the autonomic nervous system in the pathogenesis of certain medical conditions and how drugs, including those with structural similarities to this compound, affect these conditions (Yasue et al., 1974).

Oxygen Regulation in Brain Tissue

Bicher and Marvin (1976) studied how drugs influence oxygen autoregulation in the brain, which might have implications for understanding the bioactivity of similar compounds in neurological contexts (Bicher & Marvin, 1976).

Treatment of Pain Syndromes

Inchiosa and Kizelshteyn (2008) reported on the use of phenoxybenzamine, which shares some structural features with this compound, in the treatment of complex regional pain syndromes, shedding light on the therapeutic potential of related compounds (Inchiosa & Kizelshteyn, 2008).

properties

IUPAC Name |

2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-3-14-24(15-4-2)16-19(25)17-27-21-13-9-8-12-20(21)22(26)23-18-10-6-5-7-11-18/h5-13,19,25H,3-4,14-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHHKFJFGLSSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(COC1=CC=CC=C1C(=O)NC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)

![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)

![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)

![6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)